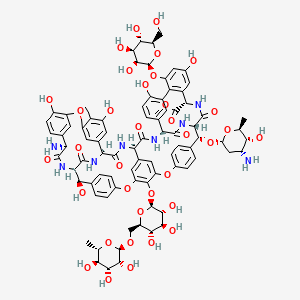

Ristocetin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ristocetin B is a glycopeptide antibiotic produced by the bacterium Nocardia luridaThis compound is known for its ability to induce platelet aggregation and is primarily used in laboratory settings to diagnose certain blood disorders .

Aplicaciones Científicas De Investigación

Ristocetin B has several scientific research applications:

Métodos De Preparación

Ristocetin B is obtained through the fermentation of Nocardia lurida. The fermentation product is then subjected to various purification processes, including paper strip electrophoresis and paper chromatography, to separate Ristocetin A and this compound. The compounds are amphoteric and can be isolated as free bases and crystallized as sulphates. They are soluble in acidic aqueous solutions but less soluble in neutral aqueous solutions and generally insoluble in organic solvents .

Análisis De Reacciones Químicas

Ristocetin B undergoes several types of chemical reactions:

Oxidation and Reduction: These reactions are less commonly reported for this compound, but its structure suggests potential sites for such reactions.

Substitution: The presence of amino and phenolic groups in this compound allows for various substitution reactions under appropriate conditions.

Common reagents used in these reactions include acids for hydrolysis and various oxidizing or reducing agents for other reactions. The major products formed from these reactions include simpler sugar molecules and amino fragments .

Mecanismo De Acción

Ristocetin B induces platelet aggregation by causing von Willebrand factor to bind to the platelet receptor glycoprotein Ib. This interaction is crucial for the formation of platelet plugs in blood clotting. The exact molecular pathways involved in this process are still under investigation, but it is known that this compound activates the von Willebrand factor, leading to platelet agglutination .

Comparación Con Compuestos Similares

Ristocetin B is similar to other glycopeptide antibiotics such as vancomycin and teicoplanin. it is unique in its ability to induce platelet aggregation, a property not shared by vancomycin or teicoplanin. Additionally, this compound is more effective against certain strains of Gram-positive bacteria compared to Ristocetin A .

Similar Compounds

Ristocetin A: Another component of Spontin, with similar antimicrobial properties but less effective in inducing platelet aggregation.

Vancomycin: A glycopeptide antibiotic used to treat serious bacterial infections, but does not induce platelet aggregation.

Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action to vancomycin.

This compound’s unique properties make it a valuable tool in both clinical and research settings, particularly in the study of blood disorders and bacterial resistance.

Propiedades

Número CAS |

1405-59-0 |

|---|---|

Fórmula molecular |

C84H92N8O35 |

Peso molecular |

1773.7 g/mol |

Nombre IUPAC |

methyl 22-amino-2-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-64-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate |

InChI |

InChI=1S/C84H92N8O35/c1-28-45(97)18-35-20-46(28)122-47-19-33(9-16-44(47)96)55(86)75(109)91-60-64(100)31-5-11-38(12-6-31)120-49-21-36-22-50(74(49)127-84-72(108)69(105)66(102)52(125-84)27-117-82-70(106)67(103)63(99)30(3)119-82)121-39-13-7-32(8-14-39)73(126-53-25-42(85)62(98)29(2)118-53)61-80(114)90-59(81(115)116-4)41-23-37(94)24-48(123-83-71(107)68(104)65(101)51(26-93)124-83)54(41)40-17-34(10-15-43(40)95)56(76(110)92-61)87-78(112)58(36)88-77(111)57(35)89-79(60)113/h5-24,29-30,42,51-53,55-73,82-84,93-108H,25-27,85-86H2,1-4H3,(H,87,112)(H,88,111)(H,89,113)(H,90,114)(H,91,109)(H,92,110) |

Clave InChI |

YECWLNHQVUKZLG-UHFFFAOYSA-N |

SMILES |

Cc1c(cc2cc1Oc3cc(ccc3O)[C@H](C(=O)N[C@@H]4[C@@H](c5ccc(cc5)Oc6cc7cc(c6O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)O)O)O)Oc1ccc(cc1)[C@H]([C@H]1C(=O)N[C@@H](c3cc(cc(c3-c3cc(ccc3O)[C@H](C(=O)N1)NC(=O)[C@@H]7NC(=O)[C@H]2NC4=O)O[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C(=O)OC)O[C@H]1C[C@H]([C@H]([C@@H](O1)C)O)N)O)N)O |

SMILES canónico |

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Ristocetin B; AI3-50141; AI3 50141; AI350141 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,2S,3S,4S,5R,6S,8S,9R,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B610416.png)

![4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile](/img/structure/B610428.png)